Alpha-Quaternary Carbon Architecture Eliminates Enantiomeric Complexity vs. 2-(3-Methylphenoxy)propanoyl chloride
The target compound (C₁₁H₁₃ClO₂, MW 212.67) possesses a gem-dimethyl-substituted α-carbon (quaternary center), rendering the molecule and all its non-chiral-derivatized amide/ester products inherently achiral. In contrast, 2-(3-methylphenoxy)propanoyl chloride (CAS 26583-49-3, C₁₀H₁₁ClO₂, MW 198.65) contains a single α-methyl substituent, producing a chiral center at the α-carbon that yields racemic mixtures upon reaction with achiral nucleophiles. The mass difference between the two compounds is +14.02 Da (one CH₂ group), confirmed by the respective molecular formulas . This structural feature obviates costly chiral chromatographic resolution steps required for enantiopure production of mono-α-methyl phenoxypropionamide herbicides such as Mecoprop-P (CAS 16484-77-8) and Dichlorprop-P [1].
| Evidence Dimension | Presence of chiral center at α-carbon of acyl chloride |
|---|---|
| Target Compound Data | Achiral (quaternary α-carbon); C₁₁H₁₃ClO₂; MW 212.67 g·mol⁻¹ |
| Comparator Or Baseline | 2-(3-Methylphenoxy)propanoyl chloride (CAS 26583-49-3): Chiral (single α-H + α-methyl); C₁₀H₁₁ClO₂; MW 198.65 g·mol⁻¹ |
| Quantified Difference | Mass difference +14.02 Da; chiral center count: 0 (target) vs. 1 (comparator) |
| Conditions | Structural analysis by molecular formula, InChI, and SMILES comparison |
Why This Matters
For procurement in medicinal chemistry and agrochemical programs, the achiral nature of this building block eliminates the requirement for enantiomeric purity specification, chiral HPLC analysis, and the risk of batch-to-batch stereochemical variability that complicates structure–activity relationship studies with mono-α-methyl analogs.
- [1] Dichlorprop / Mecoprop-P entry. ScienceDirect. A chiral auxiliary approach to yield (S)-2-chloropropanoic acid from (±)-2-chloropropanyl chloride in 66% yield, 98% ee. Accessed 2026-04-26. View Source
